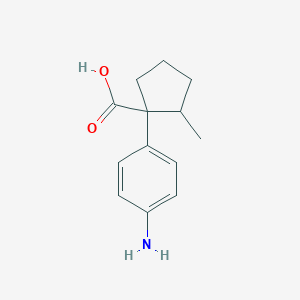
1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a carboxylic acid group and a 4-aminophenyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-nitrobenzene with 2-methylcyclopentanone, followed by reduction of the nitro group to an amino group. The carboxylic acid functionality can be introduced via oxidation of the corresponding alcohol or aldehyde intermediate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process may include steps such as:
Friedel-Crafts Acylation: Using aluminum chloride as a catalyst.
Reduction: Employing hydrogenation over palladium on carbon.
Oxidation: Utilizing oxidizing agents like potassium permanganate or chromium trioxide.
化学反応の分析
Types of Reactions: 1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogenation catalysts.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: 1-(4-Nitrophenyl)-2-methylcyclopentane-1-carboxylic acid.
Reduction: 1-(4-Aminophenyl)-2-methylcyclopentanol.
Substitution: 1-(4-Nitrophenyl)-2-methylcyclopentane-1-carboxylic acid (from nitration).
科学的研究の応用
1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.
作用機序
The mechanism by which 1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
1-(4-Aminophenyl)-2-methylcyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring.
1-(4-Aminophenyl)-2-ethylcyclopentane-1-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both an amino group and a carboxylic acid group allows for diverse chemical modifications and applications.
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
1-(4-aminophenyl)-2-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-9-3-2-8-13(9,12(15)16)10-4-6-11(14)7-5-10/h4-7,9H,2-3,8,14H2,1H3,(H,15,16) |
InChIキー |
PNSHBHQHRBIIGD-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC1(C2=CC=C(C=C2)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




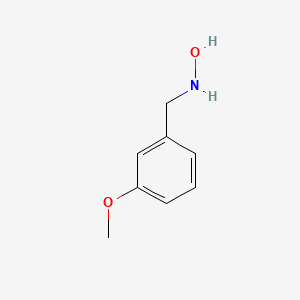


![N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13539430.png)
![2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride](/img/structure/B13539441.png)
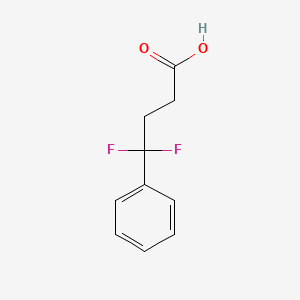
![3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13539449.png)
![n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B13539453.png)
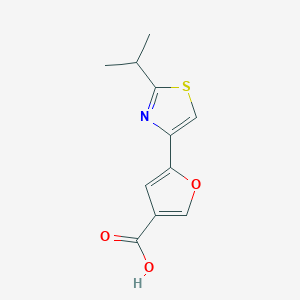
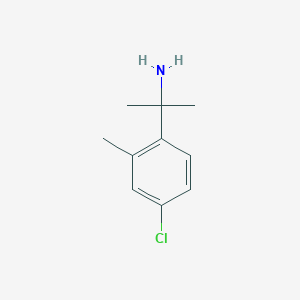
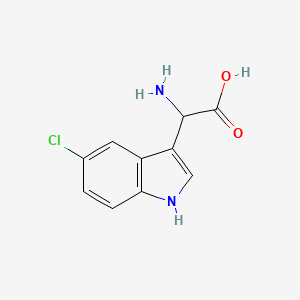
![Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13539481.png)
